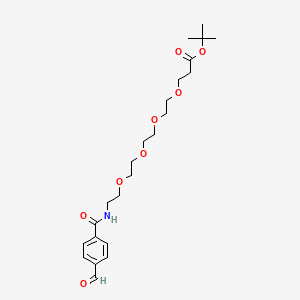

Ald-Ph-PEG4-t-butyl ester

説明

Ald-Ph-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative . It contains a benzaldehyde group that can react with aminooxy (ONH2) bearing molecules . The t-butyl ester is a protecting group that can be removed under acidic conditions for further conjugation . The PEG space improves aqueous solubility . It is reagent grade and used for research purposes .

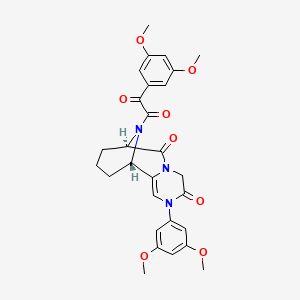

Molecular Structure Analysis

The molecular formula of this compound is C23H35NO8 . It has a molecular weight of 453.5 g/mol . The molecule contains a total of 67 bonds, including 32 non-H bonds, 9 multiple bonds, 19 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic secondary amide, 1 aromatic aldehyde, and 4 aliphatic ethers .Chemical Reactions Analysis

This compound contains a benzaldehyde group that can react with aminooxy (ONH2) bearing molecules . The t-butyl ester is a protecting group that can be removed under acidic conditions for further conjugation .Physical and Chemical Properties Analysis

This compound has a molecular weight of 453.5 g/mol . Its molecular formula is C23H35NO8 . The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .科学的研究の応用

Enzyme Stability Enhancement : The modification of enzymes with polyethylene glycol (PEG) derivatives, such as monomethoxyl-polyethylene glycol aldehyde (mPEG-ALD), has been found to enhance their stability. For instance, cellulase stability was significantly improved in ionic liquids by attaching mPEG-ALD to the enzyme, which could have implications for industrial biocatalysis applications (Li et al., 2013).

Corrosion Inhibition : Alkyl esters derived from carboxybenzotriazole, similar in structure to Ald-Ph-PEG4-t-butyl ester, have been studied as inhibitors for copper corrosion. These studies found that the inhibition efficiency is dependent on concentration, time, and pH, which is relevant for protecting metal surfaces in various industrial contexts (Huynh et al., 2002).

Atomic Layer Deposition : this compound can be relevant in the context of atomic layer deposition (ALD), a vapor phase technique for producing thin films. ALD is used for creating materials with controlled thickness and composition, which are essential in semiconductor devices, solar cells, and fuel cells (Johnson et al., 2014).

Conformation of Alkyl Groups : Research on the conformations of alkyl groups in confined spaces has implications for understanding molecular interactions and designing functional materials. This research is relevant to this compound as it also contains alkyl chains (Purse & Rebek, 2006).

Drug Delivery and Tissue Engineering : In drug delivery and tissue engineering, PEG-based materials, including those functionalized with alkyl groups, have been developed for creating low-fouling films and capsules. These materials can be used for controlled drug release, demonstrating the potential biomedical applications of this compound derivatives (Leung et al., 2011).

Photovoltaic Applications : In the field of photovoltaics, ALD of oxide films on [6,6]-phenyl-C61 butyric acid methyl ester (PCBM) has shown promise in improving the stability of hybrid halide perovskite, indicating the potential use of this compound in enhancing solar cell performance (Yu et al., 2018).

Lithium-Ion Batteries : Poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based copolymer electrolytes, which feature butyl acrylate components similar to this compound, have been used in lithium-sulfur batteries, highlighting the relevance of such compounds in advanced battery technologies (Cai et al., 2019).

Catalysis : this compound and related compounds can be involved in catalysis research. ALD, for instance, has been employed for the precise design and synthesis of catalytic materials, which is crucial for chemical reactions in various industries (O'Neill et al., 2015).

Photovoltaic Device Engineering : ALD has been used extensively in the engineering of photovoltaic devices, including for depositing films on substrates similar to this compound, demonstrating its potential in the development of solar energy technologies (Bakke et al., 2011).

作用機序

Target of Action

The primary target of Ald-Ph-PEG4-t-butyl ester are molecules bearing aminooxy (ONH2) groups . The compound contains a benzaldehyde group that can react with these aminooxy-bearing molecules .

Mode of Action

This compound interacts with its targets through a chemical reaction between its benzaldehyde group and the aminooxy groups of the target molecules . This compound also contains a t-butyl ester group, which acts as a protecting group that can be removed under acidic conditions for further conjugation .

Pharmacokinetics

It is noted that the compound’s polyethylene glycol (peg) space improves its aqueous solubility , which could influence its bioavailability.

Action Environment

The compound’s t-butyl ester group can be removed under acidic conditions , suggesting that the pH of the environment could influence its action.

生化学分析

Biochemical Properties

The Ald-Ph-PEG4-t-butyl ester is known to interact with aminooxy (ONH2) bearing molecules . The benzaldehyde group in the compound reacts with these molecules, forming a stable bond . This property is often utilized in the field of bio-conjugation, where the compound serves as a linker molecule .

Cellular Effects

The exact cellular effects of This compound Its role as a linker molecule in bio-conjugation suggests that it may be involved in facilitating the attachment of various biomolecules to target cells .

Molecular Mechanism

The This compound functions as a linker molecule in bio-conjugation . Its benzaldehyde group reacts with aminooxy (ONH2) bearing molecules, forming a stable bond . This allows the compound to facilitate the attachment of various biomolecules to target cells .

Temporal Effects in Laboratory Settings

The temporal effects of This compound It is known that the compound is stable and can be stored at -20°C .

Metabolic Pathways

The metabolic pathways involving This compound Given its role as a linker molecule in bio-conjugation, it may interact with various enzymes and cofactors during the process of attaching biomolecules to target cells .

Subcellular Localization

The subcellular localization of This compound Given its role in bio-conjugation, it may be found in various compartments or organelles depending on the specific biomolecules it is designed to attach .

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO8/c1-23(2,3)32-21(26)8-10-28-12-14-30-16-17-31-15-13-29-11-9-24-22(27)20-6-4-19(18-25)5-7-20/h4-7,18H,8-17H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNKMVXZTVDYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701115922 | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807518-64-4 | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。